molecular formula C23H28N6O2 B15028774 N,N'-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B15028774
M. Wt: 420.5 g/mol
InChI Key: VJYAPJXPSOSLPU-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazine-2,4-diamine family, characterized by a central triazine ring substituted with two aromatic amines and a heterocyclic group. The structure includes:

  • N,N'-bis(4-methoxyphenyl) groups: These substituents enhance π-π stacking interactions and solubility in organic solvents due to the electron-donating methoxy groups.

Properties

Molecular Formula

C23H28N6O2

Molecular Weight

420.5 g/mol

IUPAC Name

2-N,4-N-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H28N6O2/c1-16-12-14-29(15-13-16)23-27-21(24-17-4-8-19(30-2)9-5-17)26-22(28-23)25-18-6-10-20(31-3)11-7-18/h4-11,16H,12-15H2,1-3H3,(H2,24,25,26,27,28)

InChI Key

VJYAPJXPSOSLPU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via nucleophilic substitution reactions using 4-methoxyaniline.

    Attachment of Methylpiperidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles can be used, and reactions are often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N’-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents at Positions 2, 4, and 6 Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : N,N'-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine 2,4: 4-methoxyphenyl; 6: 4-methylpiperidin-1-yl ~478.5 (estimated) High polarity due to methoxy groups; potential for selective binding in agrochemicals or materials.
N~2~,N~4~-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine 2,4: 4-fluorophenyl; 6: 4-methylpiperidin-1-yl 396.44 Lower solubility than methoxy analogs; increased lipophilicity for membrane penetration.
6-(azepan-1-yl)-N~2~,N~4~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine 2,4: 4-methoxyphenyl; 6: azepan-1-yl ~492.5 (estimated) Enhanced conformational flexibility due to the 7-membered azepane ring.
Prometryn (N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) 2,4: isopropyl; 6: methylthio 241.36 Herbicide; thiomethyl group increases reactivity in soil degradation.
Propazine (6-chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine) 2,4: isopropyl; 6: chloro 229.7 Chloro substituent enhances electrophilicity, improving herbicidal activity.
N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine 2,4: 4-methoxyphenyl; 6: thiadiazolylsulfanyl ~529.6 (estimated) Thiadiazole group introduces redox activity; potential use in conductive polymers.

Key Comparative Insights

Substituent Effects on Bioactivity: Methoxy Groups: The target compound’s 4-methoxyphenyl groups improve solubility and π-system interactions compared to fluorophenyl or chloro analogs. This may reduce nonspecific binding in biological systems . Heterocyclic Groups at Position 6: The 4-methylpiperidin-1-yl group offers moderate steric hindrance compared to azepan-1-yl (7-membered ring), which may influence binding pocket accessibility in enzymes or receptors .

Agricultural vs. Material Science Applications :

  • Prometryn and propazine prioritize small, reactive substituents (methylthio, chloro) for herbicidal efficacy, whereas the target compound’s bulky aromatic and heterocyclic groups suggest specialized applications, such as organic electronics or targeted agrochemicals .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires multi-step functionalization of the triazine core, contrasting with simpler alkylation routes used for prometryn and propazine .

Research Findings and Data Gaps

  • Experimental Data: No direct stability or toxicity data for the target compound are available in the evidence. However, analogs like prometryn show moderate environmental persistence (soil half-life: 60–90 days), suggesting the methoxy and piperidine groups may alter degradation kinetics .
  • Theoretical Studies: Iminotriazine derivatives (e.g., IT1–IT4) exhibit strong adsorption on graphene via π-π and van der Waals interactions, implying the target compound could serve in hybrid material design .

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